2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride
Overview
Description
2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H9Cl3O2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 3,4-dichlorobenzyl group. This compound is primarily used in proteomics research and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 3,4-dichlorobenzyl alcohol with benzoyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. Common bases used in this reaction include pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the benzoyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-[(3,4-Dichlorobenzyl)oxy]benzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base like triethylamine or pyridine.
Hydrolysis: This reaction can occur under acidic or basic conditions. Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
2-[(3,4-Dichlorobenzyl)oxy]benzoic acid: Formed from hydrolysis.
2-[(3,4-Dichlorobenzyl)oxy]benzyl alcohol: Formed from reduction.
Scientific Research Applications
2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride involves its ability to react with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. These derivatives can interact with biological molecules, such as proteins and enzymes, altering their function and activity. The specific molecular targets and pathways involved depend on the nature of the derivative formed and its intended application .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzoyl chloride: Similar in structure but lacks the benzyl ether linkage.
2,4-Dichlorobenzoyl chloride: Another dichlorinated benzoyl chloride with different substitution pattern.
3,4-Dichlorobenzyl chloride: Lacks the benzoyl chloride moiety and is used in different chemical reactions.
Uniqueness
2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride is unique due to the presence of both the benzoyl chloride and 3,4-dichlorobenzyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its ability to form stable derivatives with various nucleophiles makes it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-11-6-5-9(7-12(11)16)8-19-13-4-2-1-3-10(13)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWMGUAWUSJSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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